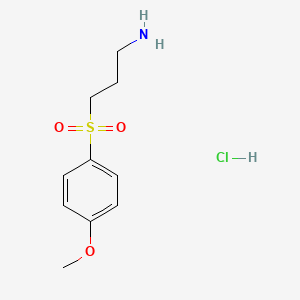
3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride
概要
説明
The compound “3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride” is a derivative of benzenesulfonyl chloride, which is a laboratory chemical used in the synthesis of various substances . The “4-Methoxy” part suggests a methoxy group (-OCH3) attached to the benzene ring, and “propylamine hydrochloride” indicates a propylamine group attached via a hydrochloride salt .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are often synthesized through nucleophilic substitution reactions involving benzenesulfonyl chloride . A possible method could involve reacting 4-methoxybenzenesulfonyl chloride with propylamine .Molecular Structure Analysis
The molecular structure would likely consist of a benzene ring with a methoxy group (OCH3) and a sulfonyl group (SO2) attached. The sulfonyl group would be connected to a propylamine group (C3H7NH2) via a sulfur-nitrogen bond .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of benzenesulfonyl derivatives and amines. For instance, the amine group might react with acids to form salts, or participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, benzenesulfonyl derivatives are typically solid at room temperature, and the presence of the methoxy group might increase the compound’s solubility in organic solvents .科学的研究の応用
Chemical Reactions and Synthesis
- 3-(4-Methoxyphenyl)-1-propylamine undergoes various chemical reactions with nitrous acid, forming products like p-methoxyhydro-cinnamyl alcohol, p-methoxybenzylmethylcarbinol, and p-methoxyallylbenzene, with minimal isotope-position rearrangement (Fort & Roberts, 1956).
- The synthesis of 2(4)-hydroxybenzyl- and 3-(4-hydroxyphenyl)propylamines and their hydrochlorides, based on alkylsubstituted phenols, resulted in compounds with hepatoprotective properties against tetrachloromethane-induced toxic hepatitis (Dyubchenko et al., 2006).
Chemical Properties and Mechanisms
- The reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine showed that the solvent effects and the nature of the reacting pair greatly influence the reaction rate and mechanism (Gazitúa et al., 2018).
- The metabolism of 3-chloro-4-methoxyaniline in soil showed conversion to various compounds, likely through a free radical mechanism, indicating the reactivity and transformation potential of related compounds in environmental settings (Briggs & Ogilvie, 1971).
Material Synthesis and Applications
- The synthesis of novel isomorphous 1-D framework compounds using sodium 4-hydroxybenzenesulfonate dihydrate and LnCl3·6H2O (Ln = Tb, Er, Yb) resulted in luminescent lanthanide coordination polymers, demonstrating potential applications in materials science (Yang et al., 2008).
Analytical and Environmental Studies
- The study on the kinetics of the hydrolysis of 4-methoxybenzenesulfonyl chloride in mixed surfactant and cyclodextrin systems provided insights into cyclodextrin-surfactant interactions and their effects on reaction kinetics and mechanisms (García‐Río et al., 2007).
- The electrochemical oxidation of aromatic amines, including 5-amino-2-methoxybenzenesulfonic acid, showed efficient electrodegradation, indicating potential applications in environmental remediation (Pacheco et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S.ClH/c1-14-9-3-5-10(6-4-9)15(12,13)8-2-7-11;/h3-6H,2,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRRXFRWYQGVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1411777.png)
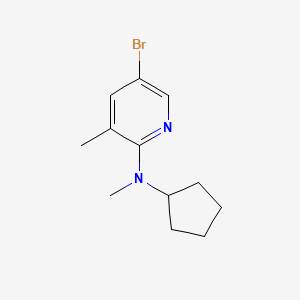
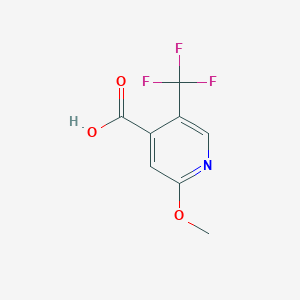
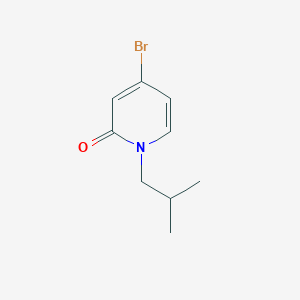

![2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol](/img/structure/B1411784.png)
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1411785.png)
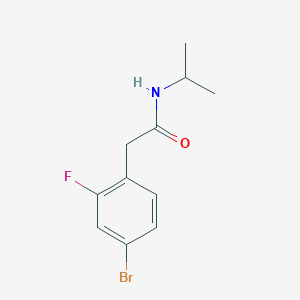
![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)
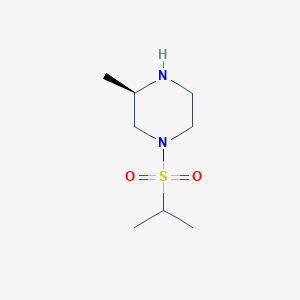
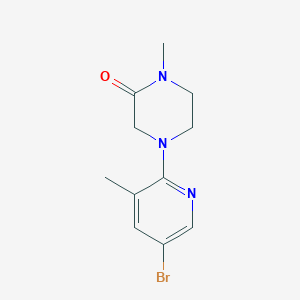
![1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid](/img/structure/B1411797.png)
![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)
![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)